![molecular formula C18H14FN5OS B12300098 N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community. This compound is notable for its unique structure, which includes a thiazine ring, a fluorophenyl group, and a cyanopyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide typically involves multiple steps. One common method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Another approach involves the cyclization of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of BACE1, an enzyme involved in the production of amyloid β peptides. By inhibiting this enzyme, the compound reduces the accumulation of amyloid β peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved include the amyloid precursor protein (APP) processing pathway and the subsequent reduction in amyloid plaque formation .
Comparación Con Compuestos Similares
Similar Compounds
Atabecestat (JNJ-54861911): Another BACE1 inhibitor with a similar thiazine-based structure.
Thiazolidine Derivatives: Compounds with a five-membered thiazolidine ring that exhibit diverse biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide is unique due to its specific combination of a thiazine ring, a fluorophenyl group, and a cyanopyridine moiety. This unique structure contributes to its potent inhibitory activity against BACE1 and its potential therapeutic applications in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C18H14FN5OS |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25) |
Clave InChI |
VLLFGVHGKLDDLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


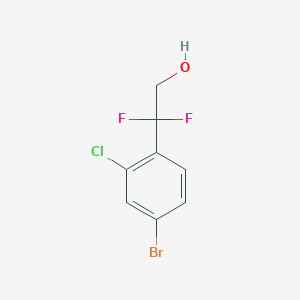
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
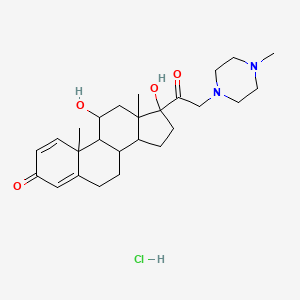

![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
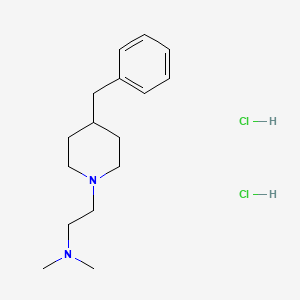
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)
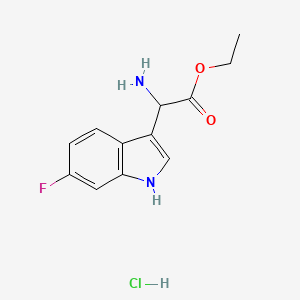

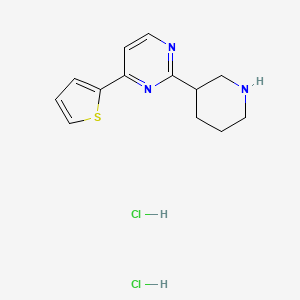
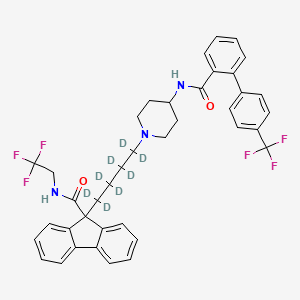
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)

